Etiroxate hydrochloride

Description

Historical Context of Etiroxate (B21394) Hydrochloride Investigation in Academic Literature

The investigation of etiroxate hydrochloride in academic literature began to gain momentum in the mid to late 20th century. Early experimental studies, such as those published in the late 1970s, focused on characterizing its effects in animal models. A 1979 study demonstrated that this compound was highly effective at lowering serum lipids in rats. nih.gov It was shown to significantly decrease serum cholesterol at relatively low oral doses and also reduce serum triglycerides at higher doses. nih.gov This foundational research established its potent lipid-lowering properties and differentiated its metabolic profile from that of naturally occurring thyroid hormones like L-thyroxine and its stereoisomer, D-thyroxine. nih.gov Further research from that era also explored its influence on iodine metabolism in humans, contributing to a deeper understanding of its physiological actions. cdc.gov

This compound as a Model Compound in Lipid Metabolism Research

This compound has served as a valuable model compound for investigating the mechanisms of lipid metabolism. medchemexpress.euupenn.edu Its ability to modulate lipid levels has allowed researchers to explore the intricate relationship between thyroid hormone structure and metabolic function. Studies have consistently shown that etiroxate effectively reduces plasma concentrations of key lipids. nih.gov

The primary utility of etiroxate in this context is to dissect how structural modifications to the thyroxine molecule can produce more selective effects. For instance, research has shown that while etiroxate significantly lowers cholesterol and triglycerides, it has a much weaker effect on other metabolic parameters like oxygen consumption and heart rate compared to L-thyroxine or D-thyroxine. nih.gov This dissociation of effects makes it an important tool for studying the specific pathways governing lipid regulation, independent of broader systemic metabolic increases.

Below is a data table summarizing key research findings on the effects of this compound on lipid parameters in animal models.

| Lipid Parameter | Observed Effect of this compound | Investigated Species |

| Serum Cholesterol | Significant Decrease | Rats nih.gov |

| Serum Triglycerides | Significant Decrease (at higher doses) | Rats nih.gov |

Positioning this compound within the Landscape of Synthetic Thyroxine Analogs for Mechanistic Study

This compound is one of many synthetic analogs of thyroxine developed to study the structure-activity relationships of thyroid hormones. nih.govacs.org The mechanism of thyroid hormone action is complex, involving the conversion of the prohormone thyroxine (T4) to the more active triiodothyronine (T3), which then binds to nuclear receptors to regulate gene expression. nih.gov Synthetic analogs allow researchers to probe how specific parts of the hormone molecule contribute to these actions.

Etiroxate is structurally defined as D,L-alpha-Methyl-thyroxin-ethylester hydrochloride. nih.gov This modification distinguishes it from thyroxine and other analogs like Triac (triiodothyroacetic acid), which is another centrally-acting analog. endocrine-abstracts.org The study of such analogs is crucial for understanding how to separate the desired therapeutic actions (e.g., lipid-lowering) from other, less desirable systemic effects. nih.gov For example, the therapeutic index of etiroxate, calculated based on its effect on serum cholesterol versus its effect on basal metabolism, was found to be substantially higher than that of L-thyroxine and D-thyroxine, highlighting its selectivity. nih.gov

The table below compares etiroxate with other relevant thyroid hormone-related compounds.

| Compound | Key Structural/Functional Feature | Primary Research Focus |

| This compound | α-Methyl-thyroxine ethyl ester | Selective lipid-lowering effects nih.govmedchemexpress.eu |

| L-Thyroxine (T4) | Natural prohormone | Broad regulation of metabolism nih.gov |

| D-Thyroxine | D-isomer of thyroxine | Cholesterol reduction nih.gov |

| Triiodothyronine (T3) | Active form of thyroid hormone | Regulation of gene expression via nuclear receptors nih.gov |

| Triac | Acetic acid analog of T3 | Central suppression of thyroid-stimulating hormone endocrine-abstracts.org |

Through comparative studies with these and other analogs, the scientific community has gained a more refined understanding of the molecular mechanisms underlying thyroid hormone action, paving the way for the design of compounds with more specific physiological effects.

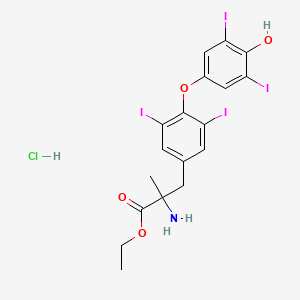

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

55327-22-5 |

|---|---|

Molecular Formula |

C18H18ClI4NO4 |

Molecular Weight |

855.4 g/mol |

IUPAC Name |

ethyl 2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]-2-methylpropanoate;hydrochloride |

InChI |

InChI=1S/C18H17I4NO4.ClH/c1-3-26-17(25)18(2,23)8-9-4-13(21)16(14(22)5-9)27-10-6-11(19)15(24)12(20)7-10;/h4-7,24H,3,8,23H2,1-2H3;1H |

InChI Key |

YKFOTONIBHUPOM-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C(C)(CC1=CC(=C(C(=C1)I)OC2=CC(=C(C(=C2)I)O)I)I)N.Cl |

Canonical SMILES |

CCOC(=O)C(C)(CC1=CC(=C(C(=C1)I)OC2=CC(=C(C(=C2)I)O)I)I)N.Cl |

Other CAS No. |

55327-22-5 |

Synonyms |

CG 635 DL-alpha-methylthyroxine ethyl ester etiroxat etiroxate etiroxate hydrochloride etiroxate, (L)-isomer etiroxate, hydrochloride, (DL)-isomer Skleronorm |

Origin of Product |

United States |

Molecular and Cellular Mechanisms of Etiroxate Hydrochloride Action

Elucidation of Etiroxate (B21394) Hydrochloride Interaction with Thyroid Hormone Receptors

The way etiroxate hydrochloride interacts with thyroid hormone receptors (TRs) is fundamental to its function. This interaction is defined by how strongly it binds to the receptors, whether it alters the receptor's shape in unique ways, and its preference for specific receptor subtypes over others.

Table 1: Comparative Binding Affinity for Thyroid Hormone Receptor

| Compound | Receptor Type | Relative Binding Affinity (%) |

|---|---|---|

| Triiodothyronine (T3) | TRβ | 100 |

| This compound | TRβ | Data Not Available |

This interactive table is designed to compare the binding affinities of different compounds to the thyroid hormone receptor beta (TRβ). The affinity of the endogenous hormone T3 is set as the baseline at 100%.

Allosteric modulation occurs when a compound binds to a secondary site on a receptor, away from the primary binding pocket, causing a change in the receptor's shape and function. nih.gov This can alter how the receptor responds to its primary activating molecule. While the direct allosteric modulation of thyroid hormone receptors by this compound is not extensively documented, it is a known mechanism for other receptor-ligand interactions. nih.gov Such a mechanism could potentially explain how synthetic ligands like etiroxate induce unique receptor conformations, leading to the recruitment of different co-regulatory proteins and resulting in tissue-specific effects. When a ligand binds, the receptor's conformation changes, which in turn affects its interaction with other proteins that regulate gene transcription. nih.gov

A defining characteristic of this compound is its selectivity for the beta-isoform of the thyroid hormone receptor (TRβ) over the alpha-isoform (TRα). frontiersin.org This is a significant difference from the natural thyroid hormones, thyroxine (T4) and triiodothyronine (T3), which are less selective. frontiersin.org Different tissues have different proportions of TRα and TRβ. The liver, a key site for cholesterol metabolism, is rich in TRβ, whereas the heart has a higher concentration of TRα. frontiersin.org By preferentially activating the TRβ isoform, etiroxate can target metabolic pathways in the liver, such as those involved in lowering cholesterol, while potentially minimizing effects on the heart. frontiersin.orgnih.gov

Investigation of this compound Allosteric Modulation at Receptor Sites

This compound Modulation of Intracellular Lipid Metabolic Pathways

This compound significantly impacts how cells manage lipids, primarily by influencing key enzymes involved in lipid metabolism. nih.gov

Thyroid hormones and their synthetic counterparts are known to stimulate the activity of mitochondrial α-glycerophosphate dehydrogenase (mGPD). nih.gov This enzyme is a component of the glycerophosphate shuttle, a pathway involved in both carbohydrate and lipid metabolism. nih.govebi.ac.uk Studies have confirmed that compounds like etiroxate increase the activity of this enzyme in the liver, which is a classic indicator of a thyromimetic effect and contributes to its lipid-lowering properties. nih.gov

Table 2: Effect of Thyromimetics on Hepatic Mitochondrial α-Glycerophosphate Dehydrogenase (mGPD) Activity

| Compound | Effect on mGPD Activity |

|---|---|

| This compound | Stimulation nih.gov |

This table illustrates the impact of etiroxate and endogenous thyroid hormones on a key enzyme in lipid metabolism.

For this compound to exert its effects, it must first enter the cell and reach its target receptors. The processes of cellular uptake and subsequent removal (efflux) are therefore critical. It is thought that etiroxate utilizes some of the same transport proteins as natural thyroid hormones, which include members of the monocarboxylate transporter (MCT) and organic anion-transporting polypeptide (OATP) families. The efficiency of these transport systems can vary between tissues, potentially influencing the intracellular concentration of the drug and contributing to its tissue-selective action. The removal of substances from cells is often managed by efflux pumps, which are transporter proteins that actively pump compounds out of the cell. micropspbgmu.rumdpi.com The balance between uptake and efflux determines the ultimate intracellular concentration and biological activity of the compound. scirp.orgnih.gov

Analysis of Intracellular Signaling Cascades Influenced by this compound

Intracellular signaling cascades are complex pathways involving enzymes, second messengers, and activated proteins that transmit signals from cell-surface receptors to enact changes within a cell, such as altering metabolism or gene expression. These cascades, often involving a series of protein kinases, are crucial for regulating nearly all stimulated cellular processes, including proliferation, differentiation, and stress responses.

The precise intracellular signaling cascades modulated by this compound are not as extensively characterized as those of natural thyroid hormones. Classical thyroid hormones, thyroxine (T4) and triiodothyronine (T3), exert their effects primarily through genomic pathways by binding to nuclear thyroid hormone receptors (TRs), which then regulate gene expression. nih.govnih.gov They also have non-genomic actions that can trigger more rapid cellular responses. nih.gov

In contrast, this compound was designed to achieve a separation of effects, primarily targeting lipid metabolism. While it is a derivative of thyroxine, its specific interactions with the complex web of intracellular signaling are less clear. There is some conflicting evidence regarding the ability of compounds like etiroxate to alter intracellular signaling through common pathways such as those involving cAMP or tyrosine phosphorylation.

Differentiation of this compound's Cellular Profile from Classical Thyroid Hormones

This compound was developed to selectively elicit the lipid-lowering properties of thyroid hormones while minimizing their effects on metabolism and the cardiovascular system. Preclinical studies have demonstrated a clear differentiation in its cellular and physiological profile compared to classical thyroid hormones like L-thyroxine and D-thyroxine. nih.gov

Impact on Basal Metabolic Rate Pathways in Preclinical Models

A key function of thyroid hormones is the regulation of the body's basal metabolic rate (BMR), largely by stimulating energy expenditure and oxygen consumption in tissues. nih.gov However, a significant increase in BMR is often an undesirable side effect when treating high cholesterol.

Preclinical research in rat models has shown that this compound has a substantially weaker effect on oxygen consumption compared to both L-thyroxine and D-thyroxine. nih.gov This indicates a dissociation of its metabolic effects from its cholesterol-lowering action. This selective action is quantified by a relative therapeutic index, which compares the effect on serum cholesterol to the effect on basal metabolism. For this compound, this index is reported to be 10 to 35, whereas for L-thyroxine and D-thyroxine, it is 1, highlighting its preferential action on lipid pathways. nih.gov

Table 1: Comparative Effects on Basal Metabolic Rate and Serum Cholesterol in Rats

| Compound | Effect on Oxygen Consumption (BMR) | Effect on Serum Cholesterol | Relative Therapeutic Index |

|---|---|---|---|

| This compound | Much less effect than L- or D-thyroxine | Significant reduction | 10–35 |

| L-thyroxine | Significant increase | Reduction | 1 |

| D-thyroxine | Significant increase | Reduction | 1 |

Data sourced from experimental studies in rats. nih.gov

Examination of Cardiospecific Cellular Responses

Classical thyroid hormones exert significant effects on the cardiovascular system, including increasing heart rate (chronotropy) and the force of contraction (inotropy). nih.gov These effects can lead to palpitations and increased cardiac workload, which are concerns in patients with underlying heart conditions. nih.govnih.gov

This compound demonstrates a markedly different cardiac profile. In preclinical studies, it was found to have a much less pronounced effect on both heart rate and heart weight in rats when compared directly with L-thyroxine and D-thyroxine. nih.gov The reduced impact on heart weight suggests a lower tendency to induce the cardiac hypertrophy that can be associated with excessive thyroid hormone action. nih.gov This indicates a favorable separation of its lipid-lowering effects from undesirable cardiac stimulation.

Table 2: Comparative Cardiospecific and Antigoitrogenic Effects in Rats

| Compound | Effect on Heart Rate | Effect on Heart Weight | Antigoitrogenic Effect |

|---|---|---|---|

| This compound | Much less effect than L- or D-thyroxine | Much less effect than L- or D-thyroxine | Much slighter effect |

| L-thyroxine | Significant increase | Significant increase | Significant |

| D-thyroxine | Significant increase | Significant increase | Significant |

Data sourced from experimental studies in rats. nih.gov.

Analysis of Goitrogenic Pathway Modulation in Cellular Systems

Goiter, an enlargement of the thyroid gland, can arise from insufficient thyroid hormone production, which leads to a compensatory increase in thyroid-stimulating hormone (TSH) from the pituitary gland. nih.gov Conversely, administration of thyroid hormones typically suppresses TSH, which can prevent or reduce goiter (an antigoitrogenic effect). nih.gov

The antigoitrogenic effect of this compound is reported to be much slighter than that of L-thyroxine and D-thyroxine. nih.gov This suggests that this compound is less potent in the negative feedback loop that controls TSH secretion at the pituitary level. This finding further supports the compound's dissociated profile, where its peripheral actions on lipid metabolism are more significant than its central actions on the hypothalamic-pituitary-thyroid axis. nih.gov

Preclinical Mechanistic Investigations of Etiroxate Hydrochloride

In Vitro Experimental Paradigms for Mechanistic Elucidation

In vitro studies provide a controlled environment to dissect the molecular interactions of etiroxate (B21394) hydrochloride at the cellular and subcellular levels. These experimental setups are crucial for understanding the initial steps in the compound's mechanism of action.

Cell-Based Assays for Ligand-Receptor Interaction Studies

Cell-based assays are fundamental in determining how etiroxate hydrochloride interacts with its primary molecular target, the thyroid hormone receptor (TR). nih.govassaygenie.com These assays often utilize engineered cell lines that express specific TR isoforms, allowing for a detailed analysis of binding affinity and subsequent cellular responses.

One common approach involves the use of reporter gene assays. In this system, cells are transfected with a construct containing a TR-responsive element linked to a reporter gene (e.g., luciferase). The binding of a ligand, such as this compound, to the TR activates transcription of the reporter gene, and the resulting signal can be quantified to determine the potency and efficacy of the ligand.

Another advanced technique is the cell-based translocation assay. nih.gov This method employs a chimeric protein consisting of a fluorescently tagged glucocorticoid receptor (GR) and the ligand-binding domain of the TRβ. nih.gov In the absence of a ligand, this fusion protein resides in the cytoplasm. Upon ligand binding, it translocates to the nucleus, a process that can be visualized and quantified using high-content imaging. nih.gov This assay provides a dynamic view of ligand-receptor interaction in a cellular context.

These sophisticated cell-based systems are instrumental in screening and characterizing the functional activity of compounds like this compound at the thyroid hormone receptor. caymanchem.com

Enzyme Activity Modulation in Isolated Biological Systems

The impact of this compound on specific enzymes involved in metabolic pathways is a key area of investigation. nih.gov Studies using isolated enzymes or subcellular fractions (e.g., mitochondria) allow for a direct assessment of the compound's ability to modulate enzyme activity.

A notable example is the investigation of this compound's effect on mitochondrial α-glycerophosphate dehydrogenase. nih.gov This enzyme plays a role in cellular respiration and is influenced by thyroid hormones. Assays measuring the activity of this enzyme in the presence of varying concentrations of this compound can reveal whether the compound directly stimulates or inhibits its function. nih.gov Such studies have demonstrated that this compound exhibits a much slighter effect on this enzyme compared to L-thyroxine and D-thyroxine. nih.gov

Advanced Cellular Metabolic Flux Analysis

To gain a more comprehensive understanding of how this compound alters cellular metabolism, researchers can employ advanced techniques like 13C metabolic flux analysis (MFA). nsf.govnih.gov This powerful method involves feeding cells with substrates labeled with the stable isotope 13C. As these labeled substrates are metabolized, the 13C atoms are incorporated into various downstream metabolites.

In Vivo Mechanistic Pathway Investigations in Non-Human Animal Models

In vivo studies in animal models are essential for understanding the integrated physiological and metabolic effects of this compound in a whole-organism context. Rodent models have been particularly valuable in this regard. nih.gov

Studies in Rodent Models to Uncover Molecular Events in Lipid Homeostasis

Rodent models, particularly rats, have been instrumental in demonstrating the lipid-lowering efficacy of this compound and in beginning to unravel the underlying molecular events. nih.gov In these studies, hypercholesterolemia can be induced through diet, and the animals are then treated with the compound.

Research has shown that this compound significantly decreases serum cholesterol and, at higher doses, serum triglycerides in hypercholesterolemic rats. nih.gov These findings point towards a potent effect on lipid homeostasis. The use of such models allows for the investigation of changes in gene expression and protein levels of key molecules involved in lipid metabolism in various tissues. nih.govmdpi.com

| Parameter | Effect of this compound in Hypercholesterolemic Rats | Reference |

|---|---|---|

| Serum Cholesterol | Significant decrease | nih.gov |

| Serum Triglycerides | Significant decrease at higher doses | nih.gov |

Analysis of Tissue-Specific Molecular Responses (e.g., Hepatic Lipid Metabolism)

Studies in animal models allow for the collection of liver tissue to analyze molecular changes. nih.gov This can include measuring the expression of genes involved in cholesterol synthesis, uptake (e.g., LDL receptor), and conversion to bile acids. For instance, as a thyromimetic, this compound is expected to upregulate the expression of genes involved in reverse cholesterol transport. frontiersin.org

Comparative Mechanistic Profiling with Endogenous Thyroxine Analogs in Animal Systems

This compound, a synthetic thyroxine analog, has been the subject of preclinical investigations to elucidate its mechanism of action, particularly in comparison to endogenous thyroid hormones like L-thyroxine and its stereoisomer, D-thyroxine. Animal studies, primarily in rats, have been instrumental in characterizing its thyromimetic properties, revealing a distinct profile with a notable separation of metabolic and lipid-lowering effects.

Early research established that this compound is highly effective in reducing serum lipid levels in rats. In hypercholesterolemic rats, the compound significantly decreases serum cholesterol. oup.com Furthermore, at higher concentrations, it also leads to a significant reduction in serum triglycerides. oup.com

A key aspect of the preclinical profiling of this compound is its comparative effects on metabolic rate versus its lipid-lowering activity. Compared to L-thyroxine and D-thyroxine, this compound exhibits markedly lower effects on oxygen consumption, heart rate, and heart weight in rats. oup.com This suggests a dissociation of the calorigenic effects typically associated with thyroid hormones from its hypolipidemic actions.

Another important parameter evaluated in animal models is the antigoitrogenic effect, which is the ability of a substance to prevent the enlargement of the thyroid gland. In this regard, this compound has a much slighter antigoitrogenic effect compared to L-thyroxine and D-thyroxine. oup.com

The differential effects of this compound are often quantified by a therapeutic index, which in this context, compares the relative effect on basal metabolism to the relative effect on serum cholesterol. Based on studies in rats, the therapeutic index of this compound is calculated to be 10 to 35 times greater than that of L-thyroxine and D-thyroxine, for which the index is 1. oup.com This highlights the compound's preferential action on lipid metabolism over systemic metabolic rate.

The mechanisms underlying these differential effects are believed to be related to the selective interaction with thyroid hormone receptors (TRs), which exist as two major isoforms: TRα and TRβ. While direct binding affinity studies for etiroxate on different TR isoforms are not extensively detailed in the available literature, the physiological profile observed in animal studies aligns with that of other thyromimetics that exhibit selectivity for the TRβ isoform. TRβ is predominantly expressed in the liver and is primarily responsible for mediating the effects of thyroid hormones on cholesterol and lipid metabolism. frontiersin.org In contrast, TRα is more abundant in the heart and other tissues, where it mediates the calorigenic and chronotropic effects of thyroid hormones. frontiersin.org

The reduced impact of etiroxate on heart rate and its weaker antigoitrogenic effect, coupled with its potent lipid-lowering activity, strongly suggest a preferential activation of TRβ. oup.com This selective action is a sought-after characteristic in the development of thyromimetic drugs, aiming to harness the beneficial metabolic effects on the liver while minimizing the potential for cardiac side effects. frontiersin.org

The following data tables, derived from preclinical studies in rats, provide a comparative overview of the mechanistic profiling of this compound against endogenous thyroxine analogs.

Table 1: Comparative Effects of this compound, L-Thyroxine, and D-Thyroxine on Serum Lipids in Hypercholesterolemic Rats

| Compound | Effect on Serum Cholesterol | Effect on Serum Triglycerides |

| This compound | Significant decrease | Significant decrease |

| L-Thyroxine | Decrease | Decrease |

| D-Thyroxine | Decrease | Decrease |

Table 2: Comparative Systemic and Goiter-Preventing Effects in Rats

| Compound | Effect on Oxygen Consumption | Effect on Heart Rate | Effect on Heart Weight | Antigoitrogenic Effect |

| This compound | Much less than L- and D-thyroxine | Much less than L- and D-thyroxine | Much less than L- and D-thyroxine | Much slighter than L- and D-thyroxine |

| L-Thyroxine | Increase | Increase | Increase | Strong |

| D-Thyroxine | Increase | Increase | Increase | Strong |

Table 3: Therapeutic Index in Rats Based on Metabolic and Lipid-Lowering Effects

| Compound | Relative Therapeutic Index* |

| This compound | 10 - 35 |

| L-Thyroxine | 1 |

| D-Thyroxine | 1 |

*Calculated from the ratio between the relative effect on basal metabolism and the relative effect on serum cholesterol. oup.com

Structure Activity Relationship Sar and Rational Design of Etiroxate Hydrochloride Analogs

Systematic Structural Modifications of the Etiroxate (B21394) Hydrochloride Scaffold

The etiroxate hydrochloride scaffold offers several key positions for structural modification to probe and modulate biological activity. These include the two phenyl rings, the ether linkage connecting them, and the alanine (B10760859) side chain. oncohemakey.comgoogle.com Research on various thyromimetics has established a foundational understanding of how changes at these positions influence receptor affinity and selectivity. oncohemakey.comrsc.org

The Diphenyl Ether Core and Halogen Substitution: The diphenyl ether structure is a hallmark of thyroid hormones, creating a specific three-dimensional conformation necessary for receptor binding. oncohemakey.com The two phenyl rings are oriented at an angle of approximately 120 degrees to each other. oncohemakey.com The bulky iodine substituents at the 3, 5, 3', and 5' positions of thyroxine (T4) restrict the rotation of the rings, locking them into a nearly perpendicular conformation, which is a key feature for activity. oncohemakey.com In etiroxate, the four iodine atoms are also present at these positions. ncats.io

Systematic replacement of these iodine atoms with other halogens or alkyl groups has been a common strategy in the design of thyromimetic analogs. ohsu.edu For instance, the replacement of iodine with chlorine or bromine can alter the electronic and steric properties of the molecule, which in turn affects its interaction with the thyroid hormone receptor. mdpi.com

The Alanine Side Chain: The alanine side chain attached to the "inner" phenyl ring (the one not bearing the 4'-hydroxyl group) is another critical determinant of activity. oncohemakey.com Modifications to this side chain have been shown to significantly impact receptor selectivity. For example, replacing the L-alanine side chain with an oxyacetic acid side chain has been instrumental in developing thyroid hormone receptor beta (TRβ)-selective agonists. nih.gov In this compound, the side chain is a 2-amino-2-methylpropionate ethyl ester. ncats.io The presence of the α-methyl group and the ethyl ester are key modifications compared to the natural thyroid hormones.

The 4'-Hydroxyl Group: The hydroxyl group at the 4' position of the "outer" phenyl ring is essential for high-affinity binding to the thyroid hormone receptor. oncohemakey.com This hydroxyl group typically forms a crucial hydrogen bond with a key residue in the receptor's ligand-binding pocket. researchgate.netnih.gov Analogs lacking this group or where it is moved to a different position generally exhibit significantly reduced affinity. jst.go.jp

Interactive Data Table: Key Structural Modifications of the Thyromimetic Scaffold

| Structural Feature | Modification | General Impact on Activity | Reference |

| Inner Phenyl Ring Substituents (3,5 positions) | Replacement of iodine with smaller halogens or alkyl groups | Can modulate receptor affinity and selectivity. | ohsu.edu |

| Outer Phenyl Ring Substituents (3' position) | Introduction of various heterocyclic groups | Can lead to selective thyromimetic activity. | rsc.org |

| Linking Atom | Replacement of ether oxygen with a methylene (B1212753) bridge | Can alter receptor selectivity. | nih.gov |

| Side Chain | Variation of the amino acid or replacement with other polar groups (e.g., oxyacetic acid) | Critical for conferring receptor isoform selectivity (TRα vs. TRβ). | nih.gov |

| 4'-Hydroxyl Group | Removal or relocation | Drastically reduces receptor binding affinity. | oncohemakey.comjst.go.jp |

Correlation of Chemical Structure with Specific Molecular Target Engagement

The primary molecular targets for etiroxate and its analogs are the thyroid hormone receptors (TRs), which exist as two main subtypes: TRα and TRβ. oncohemakey.commdpi.com These receptors are ligand-activated transcription factors that regulate gene expression in a tissue-specific manner. oncohemakey.com The differential expression of TRα and TRβ in various tissues is the basis for the potential of selective thyromimetics to achieve desired therapeutic effects while minimizing side effects. mdpi.com For example, TRβ is the predominant form in the liver, while TRα is highly expressed in the heart and bone. mdpi.com

The chemical structure of a thyromimetic directly influences its binding affinity and selectivity for TRα and TRβ. The ligand-binding domains of TRα and TRβ are highly homologous but contain subtle differences in their amino acid composition, which can be exploited for the design of receptor-selective compounds. nih.gov

For instance, the nature of the side chain has been shown to be a critical determinant of TRβ selectivity. The thyromimetic GC-1, which features an oxyacetic acid side chain instead of the L-alanine of natural thyroid hormones, displays a significant preference for binding to TRβ. nih.gov This selectivity is attributed to specific interactions between the oxyacetic acid moiety and the amino acid residues within the TRβ ligand-binding pocket that are different in TRα. nih.gov

Impact of Substituent Effects on Receptor Binding Affinity and Functional Selectivity

Substituent effects play a pivotal role in fine-tuning the receptor binding affinity and functional selectivity of etiroxate analogs. These effects can be broadly categorized as electronic, steric, and hydrophobic.

Steric Effects: The size and shape of substituents are critical for achieving a complementary fit within the ligand-binding pocket of the thyroid hormone receptor. oncohemakey.com The volume of the ligand-binding pocket is relatively constrained, meaning that overly bulky substituents can lead to a decrease in binding affinity due to steric hindrance. oncohemakey.com However, the introduction of specific bulky groups at certain positions, such as a large hydrophobic group at the 3'-position, can enhance receptor selectivity. mdpi.com

Interactive Data Table: Impact of Substituent Modifications on Receptor Affinity

| Compound/Analog Class | Key Substituent Modification | Observed Effect on Receptor Binding/Activity | Reference |

| Polybrominated Diphenyl Ethers (PBDEs) | Hydroxylation of the phenyl ring | Hydroxylated metabolites (OH-PBDEs) show increased affinity for thyroid hormone receptors compared to the parent compounds. | nih.govjst.go.jp |

| GC-1 | Oxyacetic acid side chain | Confers significant TRβ selectivity. | nih.gov |

| GC-24 | Benzyl group at the 3'-position | Enhances TRβ selectivity. | mdpi.com |

| 3'-Heteroarylmethyl Thyronines | 2-Oxyheteroaren-5-ylmethyl at 3'-position | Associated with selective thyromimetic activity. | rsc.org |

Rational Design Principles for this compound-Based Mechanistic Probes

The rational design of mechanistic probes based on the this compound scaffold is essential for elucidating the molecular mechanisms of thyroid hormone action and for identifying novel therapeutic targets. diva-portal.org Such probes are designed with specific properties, such as fluorescent tags or reactive groups, to enable their use in various biochemical and cellular assays.

One key application of such probes is in studying ligand-receptor interactions. For example, a fluorescently labeled etiroxate analog could be used in fluorescence polarization or FRET-based assays to quantify binding to TRα and TRβ in real-time.

Another important area is the development of prodrugs designed for targeted delivery. For instance, thyromimetic prodrugs have been designed to be activated by specific enzymes in the central nervous system, thereby achieving selective drug delivery to the brain. nih.govnih.govacs.org This approach involves modifying the side chain of the thyromimetic with a moiety that is cleaved by a CNS-specific enzyme. nih.govnih.govacs.org

The principles of rational design for these probes include:

Preservation of Core Binding Elements: The probe must retain the essential structural features required for high-affinity binding to the target receptor, such as the 4'-hydroxyl group and the diphenyl ether core. oncohemakey.com

Introduction of a Reporter Group: A fluorescent or radioactive tag can be incorporated at a position that does not interfere with receptor binding.

Incorporation of a Photoaffinity Label: A photoreactive group can be introduced to allow for covalent cross-linking of the probe to the receptor upon photoactivation, which is useful for identifying the binding site.

Modification for Targeted Delivery: The addition of specific chemical moieties can be used to direct the probe to particular tissues or cellular compartments. nih.govnih.govacs.org

Synthetic Methodologies and Derivatization Strategies for Etiroxate Hydrochloride Research

Key Synthetic Pathways for Etiroxate (B21394) Hydrochloride

The synthesis of etiroxate hydrochloride, chemically known as the hydrochloride salt of the ethyl ester of α-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propionic acid, involves a multi-step process. While specific proprietary methods may exist, a plausible and commonly employed synthetic strategy for diaryl ether linkages, characteristic of thyromimetic compounds, is the Ullmann condensation.

A potential synthetic route can be conceptualized starting from more readily available precursors. One possible pathway involves the coupling of two key aromatic fragments. The first fragment would be a derivative of 3,5-diiodotyrosine, which provides the α-arylpropionic acid backbone. The second fragment would be a suitably protected 4-hydroxyphenyl derivative.

A key step in the synthesis of thyroid hormone analogs is the formation of the diaryl ether bond. A modified Ullmann condensation is a classical and effective method for this transformation. This reaction typically involves the coupling of a phenol (B47542) with an aryl halide in the presence of a copper catalyst. For the synthesis of etiroxate, this would involve the reaction of a protected 4-hydroxyphenoxide with a protected 4-halo-3,5-diiodophenylpropionic acid derivative.

Following the formation of the diaryl ether core structure, subsequent steps would involve the deprotection of any protecting groups and the esterification of the carboxylic acid to form the ethyl ester. The final step would be the formation of the hydrochloride salt by treating the free base with hydrochloric acid.

A representative, though not explicitly published for etiroxate itself, synthetic approach for a similar compound, 3,5-diiodothyropropionic acid (DITPA), involves the coupling of dianisoleiodonium trifluoroacetate (B77799) with ethyl-3-(3,5-diiodo-4-hydroxyphenyl)-propionate. google.com This strategy avoids the production of undesired iodinated byproducts. google.com A similar strategy could be adapted for etiroxate synthesis.

Table 1: Plausible Key Reaction Steps in this compound Synthesis

| Step | Reaction Type | Key Reagents and Conditions | Purpose |

| 1 | Iodination | I₂, KI, base | Introduction of iodine atoms onto the phenolic rings. |

| 2 | Protection | Protecting group reagents (e.g., for hydroxyl and carboxyl groups) | To prevent side reactions during subsequent steps. |

| 3 | Ullmann Condensation | Copper catalyst, base, high temperature | Formation of the diaryl ether linkage. |

| 4 | Deprotection | Acid or base hydrolysis, or hydrogenolysis | Removal of protecting groups. |

| 5 | Esterification | Ethanol, acid catalyst | Formation of the ethyl ester. |

| 6 | Salt Formation | HCl in a suitable solvent | Conversion to the hydrochloride salt for improved stability and handling. |

Methodologies for the Chemical Synthesis of Novel this compound Derivatives

The synthesis of novel derivatives of this compound is a key strategy for investigating its structure-activity relationship (SAR) and for developing compounds with potentially improved properties. Derivatization can be targeted at several key positions within the molecule: the phenolic hydroxyl group, the propionic acid side chain, and the aromatic rings.

Modification of the Phenolic Hydroxyl Group: The 4'-hydroxyl group is crucial for the biological activity of thyroid hormone analogs. This group can be converted into ethers or esters to probe the effects of steric bulk and electronic properties. For instance, alkylation or acylation of the hydroxyl group can be achieved using standard synthetic methods.

Modification of the Propionic Acid Side Chain: The α-propionic acid side chain can be readily modified. The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of other esters or amides. The synthesis of a series of ester derivatives with varying alkyl chain lengths or the introduction of different amide functionalities can provide insights into the optimal side chain for biological activity.

Modification of the Aromatic Rings: The iodine substituents on the aromatic rings are critical for activity. Analogs with different halogen substitutions (e.g., bromine or chlorine) or with non-halogen substituents can be synthesized to understand the role of the halogens in receptor binding. researchgate.net The synthesis of such analogs would require starting from appropriately substituted precursors in the synthetic pathway.

A single-step, quantitative derivatization method for iodothyronine amino acids using ethanolic pivalic anhydride (B1165640) in the presence of 4-dimethylaminopyridine (B28879) has been reported to form N,O-dipivalyl thyroxine ethyl ester, a method that could be applicable for creating derivatives of etiroxate. nih.gov

Table 2: Examples of Potential Derivatization Reactions for Etiroxate

| Position of Modification | Reaction Type | Example Reagents | Potential Derivative |

| 4'-Hydroxyl Group | Etherification | Alkyl halide, base | 4'-Alkoxy derivative |

| 4'-Hydroxyl Group | Esterification | Acyl chloride, base | 4'-Acyloxy derivative |

| Carboxyl Group | Amidation | Amine, coupling agent | Amide derivative |

| Carboxyl Group | Reduction | Reducing agent (e.g., LiAlH₄) | Alcohol derivative |

| Aromatic Rings | Halogen Exchange | (Requires de novo synthesis) | Bromo or chloro analogs |

Chiral Synthesis and Stereochemical Impact on Biological Activity

This compound possesses a chiral center at the α-carbon of the propionic acid side chain. It is well-established for many α-arylpropionic acids, a class of non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) and naproxen (B1676952), that the biological activity resides predominantly in one of the enantiomers. For example, the (S)-isomer of naproxen is significantly more active than the (R)-isomer. It is therefore highly probable that the stereochemistry of this compound has a profound impact on its biological activity.

The synthesis of enantiomerically pure or enriched etiroxate is therefore of significant interest. Several strategies can be employed for the asymmetric synthesis of α-arylpropionic acids:

Chiral Resolution: A racemic mixture of etiroxate or a precursor can be separated into its constituent enantiomers. This can be achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation through crystallization.

Enzymatic Kinetic Resolution: Enzymes, such as lipases or esterases, can be used to selectively catalyze a reaction on one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer and the product. For example, whole-cell catalysis has been used for the production of (S)-2-arylpropionic acids. frontiersin.org

Asymmetric Catalysis: A chiral catalyst can be used to stereoselectively create the chiral center. This can involve asymmetric hydrogenation of a corresponding α,β-unsaturated precursor or other asymmetric C-C bond-forming reactions.

Chiral Pool Synthesis: The synthesis can start from a readily available chiral starting material, such as a derivative of a natural amino acid like tyrosine. researchgate.net Tyrosine possesses the required stereocenter, which can be maintained throughout the synthetic sequence. researchgate.netwikipedia.org

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the molecule to direct the stereoselective formation of the chiral center. After the desired stereochemistry is established, the auxiliary is removed.

The desymmetrization of a ketene, generated in situ from the corresponding racemic carboxylic acid, with a chiral auxiliary like (R)-pantolactone has been shown to be a powerful method for the synthesis of chiral α-arylpropionic acids. researchgate.net

Advanced Chemical Synthesis Techniques for Research-Scale Production

For the research-scale production of this compound and its derivatives, efficiency, scalability, and purity are key considerations. Advanced synthetic techniques can be employed to optimize the synthesis.

Process Optimization: Each step of the synthetic route should be optimized to maximize yield and minimize the formation of byproducts. This includes fine-tuning reaction parameters such as temperature, reaction time, solvent, and catalyst loading. The use of design of experiments (DoE) can be a systematic approach to identify the optimal reaction conditions.

Purification Techniques: High-purity compounds are essential for reliable biological testing. Advanced purification techniques such as flash column chromatography, preparative high-performance liquid chromatography (HPLC), and recrystallization are crucial for isolating the desired product from unreacted starting materials and byproducts. The purity of the final compound and intermediates can be assessed using analytical techniques like HPLC and nuclear magnetic resonance (NMR) spectroscopy.

Flow Chemistry: For certain reactions, particularly those that are highly exothermic or involve unstable intermediates, flow chemistry can offer significant advantages over traditional batch processing. In a flow reactor, reagents are continuously pumped and mixed, allowing for better control over reaction parameters and potentially higher yields and purity.

Microwave-Assisted Synthesis: Microwave irradiation can be used to accelerate reaction rates, often leading to shorter reaction times and improved yields. This technique can be particularly useful for reactions that are slow at conventional heating temperatures, such as certain coupling reactions.

Advanced Analytical and Theoretical Approaches in Etiroxate Hydrochloride Research

Spectroscopic and Spectrometric Techniques for Ligand-Receptor Complex Characterization

The characterization of the etiroxate (B21394) hydrochloride-receptor complex is crucial for understanding its mechanism of action. Various spectroscopic and spectrometric techniques are employed for this purpose.

Fluorescence correlation spectroscopy (FCS) is a powerful tool for studying the interactions between ligands and receptors at the single-molecule level. nih.gov By labeling either the ligand or the receptor with a fluorescent probe, FCS can provide quantitative data on binding affinities, receptor densities, and the dynamics of the ligand-receptor complex within cellular membranes. nih.gov This technique has been successfully used to characterize the binding of ligands to various receptors, offering insights into their pharmacology in a subcellular context. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is another key technique. High-resolution NMR studies, for instance, have been instrumental in determining the structural features of receptor domains that interact with ligands. nih.gov This information is vital for building accurate models of the ligand-receptor complex.

Mass spectrometry, often coupled with photoaffinity labeling, helps to identify the specific contact points between a ligand and its receptor. nih.gov This experimental data provides critical constraints for developing molecular models of the interaction. nih.gov

The table below summarizes some spectroscopic techniques used in ligand-receptor studies.

| Technique | Information Obtained | Relevance to Etiroxate Hydrochloride Research |

| Fluorescence Correlation Spectroscopy (FCS) | Ligand-binding affinities, receptor densities, complex dynamics. nih.gov | Elucidating the binding characteristics of this compound to its target receptor in a cellular environment. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural features of ligand-receptor interaction sites. nih.gov | Providing structural constraints for modeling the this compound-receptor complex. |

| Mass Spectrometry (with photoaffinity labeling) | Identification of direct contact points between ligand and receptor. nih.gov | Pinpointing the specific amino acid residues involved in binding this compound. |

Chromatographic and Separation Methods for this compound Metabolite and Derivative Analysis

Understanding the metabolic fate of this compound is essential for a comprehensive pharmacological profile. Chromatographic techniques are central to the separation and analysis of its metabolites and derivatives.

High-performance liquid chromatography (HPLC) is a cornerstone method for this purpose. epa.gov When coupled with mass spectrometry (LC-MS), it becomes a powerful tool for identifying and quantifying metabolites in complex biological matrices. lcms.czmdpi.com The separation of analytes by chromatography prior to mass spectrometric analysis reduces matrix effects and improves the accuracy of identification. mdpi.com

Different chromatographic modes can be employed depending on the properties of the metabolites. For polar metabolites, hydrophilic interaction chromatography (HILIC) is often preferred as it provides better retention than traditional reversed-phase (RP) chromatography. mdpi.comhpst.cz The use of a combination of chromatographic methods can significantly enhance the coverage of the metabolome. mdpi.com

For the analysis of certain derivatives, chemical derivatization may be employed to enhance detectability or improve chromatographic separation. ddtjournal.comjfda-online.com For example, derivatization can introduce a chargeable moiety to neutral compounds, thereby improving their ionization efficiency in mass spectrometry. ddtjournal.com

The following table outlines key chromatographic approaches for metabolite analysis.

| Method | Principle | Application to this compound |

| HPLC-MS | Separates compounds based on their physicochemical properties followed by mass-based detection and identification. lcms.czmdpi.com | Identification and quantification of this compound metabolites in biological samples. |

| HILIC-MS/MS | A variation of HPLC suitable for the separation of polar and charged metabolites. mdpi.comhpst.cz | Analysis of polar metabolites of this compound that are poorly retained by reversed-phase columns. |

| Chemical Derivatization | Modification of analytes to improve their analytical properties. ddtjournal.comjfda-online.com | Enhancing the detection and separation of specific this compound derivatives. |

Optimization of Radioligand Binding Assays for this compound

Radioligand binding assays are a fundamental technique for quantifying the interaction of a ligand with its receptor. nih.govsygnaturediscovery.comoncodesign-services.com The optimization of these assays is critical for obtaining accurate and reliable data on the affinity and density of receptors for this compound. nih.gov

Key parameters that require careful optimization include the choice of radioligand, buffer composition, incubation time and temperature, and the method used to separate bound from free radioligand. sci-hub.segiffordbioscience.com The goal is to maximize specific binding while minimizing non-specific binding. sci-hub.se

Saturation binding assays are performed to determine the receptor density (Bmax) and the dissociation constant (Kd) of the radioligand. perceptive.com Competition binding assays, on the other hand, are used to determine the affinity (Ki) of unlabeled ligands, such as this compound, by measuring their ability to displace a specific radioligand. perceptive.com

The development of homogeneous assay formats, such as scintillation proximity assays (SPA), has increased the throughput of radioligand binding studies, making them suitable for high-throughput screening. europeanpharmaceuticalreview.com

The table below details important considerations for optimizing radioligand binding assays.

| Parameter | Considerations for Optimization | Impact on Assay Performance |

| Radioligand | Specific activity, affinity, and stability. | Higher specific activity and affinity generally increase assay power. nih.gov |

| Buffer Conditions | pH, ionic strength, and presence of protease inhibitors. sci-hub.se | Can significantly affect ligand binding affinity and receptor integrity. |

| Incubation Time | Must be sufficient to reach equilibrium. sci-hub.se | Inadequate time can lead to an underestimation of binding. |

| Separation Method | Filtration is a common method to separate bound and unbound radioligand. europeanpharmaceuticalreview.com | The efficiency of separation is crucial for accurate quantification. |

Computational Chemistry and Molecular Modeling Applications

Computational methods have become indispensable in modern drug discovery and research, providing powerful tools to investigate and predict the behavior of molecules like this compound at an atomic level.

Molecular dynamics (MD) simulations provide a dynamic view of the interaction between a ligand and its receptor. encyclopedia.pub By simulating the physical movements of atoms over time, MD can reveal the conformational changes that occur upon ligand binding and help to understand the stability of the ligand-receptor complex. encyclopedia.pubresearchgate.net These simulations are crucial for evaluating the energetics and kinetics of binding, which can guide the design of new molecules with improved properties. encyclopedia.pub For instance, MD simulations have been used to study the binding of various ligands to their receptors, revealing key interactions and the influence of the ligand on the receptor's conformational landscape. plos.orgplos.org

Quantum chemistry calculations offer a detailed understanding of the electronic structure and reactivity of a molecule. arxiv.org These methods can be used to calculate properties such as electron density distribution, which influences how a molecule like this compound will interact with its receptor. youtube.com For example, understanding the electronic properties of the atoms involved in the chemical bond between hydrogen and chlorine in hydrochloric acid helps to explain its acidic nature. youtube.com Quantum mechanical methods can also be used to study the effects of mechanical stress on chemical bonds and reactivity. rsc.org

In silico methods are widely used to predict the binding affinity of compounds to their targets and to develop pharmacophore models. nih.govnih.govaltex.org Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to be biologically active. researchgate.netdovepress.comnih.gov These models can then be used as queries to screen large databases of compounds to find new potential ligands. researchgate.net Quantitative Structure-Activity Relationship (QSAR) models, often combined with machine learning, can predict the binding affinity or classify the potential hazard of compounds. mdpi.com These computational approaches accelerate the drug discovery process by prioritizing compounds for experimental testing. arxiv.org

The following table summarizes the applications of these computational methods in this compound research.

| Computational Method | Key Application | Information Gained |

| Molecular Dynamics (MD) Simulations | Studying the dynamic interaction between this compound and its receptor. encyclopedia.pub | Conformational changes, binding stability, interaction energetics and kinetics. encyclopedia.pubresearchgate.net |

| Quantum Chemical Calculations | Analyzing the electronic structure and reactivity of this compound. arxiv.org | Electron distribution, bond properties, and insights into reaction mechanisms. youtube.com |

| Pharmacophore Modeling and QSAR | Predicting binding affinity and identifying key structural features for activity. researchgate.netnih.gov | Virtual screening of compound libraries and guiding lead optimization. researchgate.netarxiv.org |

Bioactivity Prediction Models Utilizing Chemical Language Models

Chemical Language Models operate by converting molecular structures into string-based representations, most commonly the Simplified Molecular Input Line Entry System (SMILES). arxiv.orgrsc.org These strings are then used to train deep learning neural networks, such as Recurrent Neural Networks (RNNs) or the more advanced Transformer models. arxiv.orgamplyfi.com Through a process of self-supervised learning, the model learns the intricate relationships between chemical structure and biological function by analyzing vast datasets of known molecules and their associated bioactivities. chemrxiv.orgchemrxiv.org

The application of this technology to this compound would involve several theoretical steps:

Model Training: A CLM would be trained on a large database of compounds, ideally including known thyromimetics and other molecules that interact with thyroid hormone receptors (TRα and TRβ) and related metabolic targets. chemrxiv.orgoup.com The model learns the features of molecules that lead to specific biological activities. ajrconline.org

Input Representation: The structure of Etiroxate would be converted into its SMILES string format for the model to process.

Bioactivity Prediction: The trained CLM would then analyze the Etiroxate SMILES string to predict a range of properties. This can include its binding affinity to specific protein targets, potential on-target and off-target effects, and even its absorption, distribution, metabolism, and excretion (ADME) profile. nih.govscielo.br

While specific research applying CLMs directly to this compound is not yet prominent in publicly available literature, the methodology is well-established for other drug discovery campaigns. chemrxiv.org For instance, CLMs have been successfully used to identify new ligands for targets like phosphoinositide 3-kinase gamma (PI3Kγ) and to predict the activity profiles of approved and experimental drugs. chemrxiv.orgchemrxiv.org The underlying principle of these models is the "molecular similarity principle," which posits that structurally similar molecules are likely to exhibit similar biological activities. nih.gov

The table below illustrates a hypothetical comparison of parameters that could be predicted for this compound using both a traditional QSAR model and a modern Chemical Language Model.

Table 1: Comparison of Predictive Approaches for this compound Bioactivity

| Parameter | Traditional QSAR Approach | Chemical Language Model (CLM) Approach | Potential Significance for Etiroxate |

|---|---|---|---|

| Target Binding Affinity | Predicts affinity based on calculated physicochemical descriptors (e.g., logP, molar refractivity). scribd.com | Predicts affinity by learning from the SMILES representation and comparing it to a vast library of known ligand-target interactions. chemrxiv.orgchemrxiv.org | Estimation of binding strength to thyroid hormone receptors (TRα/TRβ). oup.com |

| Receptor Selectivity | Often requires separate models for each receptor subtype. | Can predict differential activity across multiple targets simultaneously in a single model. chemrxiv.org | Predicts preference for TRβ over TRα, which is a key characteristic of some thyromimetics. oup.com |

| ADME Properties | Relies on models trained with specific ADME data (e.g., solubility, permeability). scielo.brmdpi.com | Can generate holistic predictions of multiple ADME parameters based on overall molecular structure. scielo.br | Informs understanding of the compound's potential pharmacokinetic profile. |

| Off-Target Interaction | Limited to known off-targets included in the training set. | Can identify potential novel off-target interactions by recognizing subtle structural motifs associated with other target classes. chemrxiv.orghelixr.com | Helps in anticipating potential unintended biological effects. |

| De Novo Design | Not applicable for generating new structures. | Can be used generatively to design novel molecules with desired predicted activities. amplyfi.comchemrxiv.org | Could be used to design new thyromimetics with improved properties based on the Etiroxate scaffold. |

Future Directions and Emerging Research Avenues for Etiroxate Hydrochloride

Exploration of Novel Molecular and Cellular Targets for Etiroxate (B21394) Hydrochloride

Initial research on etiroxate hydrochloride primarily centered on its ability to reduce serum cholesterol and triglycerides. nih.govnih.gov However, as a thyromimetic, its interactions likely extend beyond lipid metabolism. Future research should aim to identify and validate novel molecular and cellular targets of this compound.

One promising area of investigation is the differential engagement of thyroid hormone receptor (THR) isoforms. The thyroid hormone receptor exists as two main isoforms, THRα and THRβ, which are expressed in different tissues and mediate distinct physiological effects. nih.govnih.gov THRβ is predominantly found in the liver and is a key mediator of cholesterol-lowering effects, while THRα is highly expressed in the heart and bone, where its activation can lead to adverse effects like tachycardia and osteoporosis. nih.govnih.gov Advanced thyromimetics are being designed for THRβ selectivity to maximize therapeutic benefits while minimizing risks. nih.gov Future studies on this compound should, therefore, meticulously characterize its binding affinities and activation profiles for THRα and THRβ.

Beyond the primary THR targets, research could explore potential "off-target" effects that may have therapeutic implications. This includes investigating its influence on other nuclear receptors, enzymes involved in metabolic pathways, or signaling cascades that are indirectly modulated by its primary activity. Unraveling these secondary targets could open up new therapeutic avenues for conditions not traditionally associated with thyroid hormone action.

Development of this compound as an Advanced Mechanistic Probe for Biological Pathways

The defined pharmacological activity of this compound makes it a valuable tool for dissecting complex biological pathways. By observing the cellular and systemic responses to this compound, researchers can gain insights into the intricate mechanisms governing metabolism and cellular function.

Metabolic control analysis (MCA) is a powerful framework that can be employed to understand how this compound influences metabolic fluxes. nih.gov By systematically introducing this compound as a perturbation, researchers can quantify the degree of control that its molecular targets exert over various metabolic pathways, such as cholesterol biosynthesis, fatty acid oxidation, and glucose homeostasis. nih.gov This approach moves beyond a qualitative description of its effects to a quantitative understanding of its regulatory role.

Furthermore, this compound can be used as a probe to study the physiological consequences of selective THRβ activation. By comparing its effects with those of non-selective thyroid hormone agonists, researchers can delineate the specific contributions of the THRβ pathway to various physiological and pathophysiological processes, including non-alcoholic fatty liver disease (NAFLD) and atherosclerosis. nih.gov

Integration of this compound Research with Systems Biology and Omics Approaches

To achieve a holistic understanding of the biological impact of this compound, its study must be integrated with systems biology and multi-omics technologies. sri.com These approaches, which include genomics, transcriptomics, proteomics, and metabolomics, can provide an unbiased and comprehensive view of the molecular changes induced by the compound.

Transcriptomics: RNA sequencing (RNA-Seq) can reveal the full spectrum of genes whose expression is altered by this compound. This can help identify not only the direct target genes of the activated thyroid hormone receptors but also the downstream secondary response genes, providing a complete picture of the transcriptional regulatory network it influences.

Proteomics: Mass spectrometry-based proteomics can be used to quantify changes in the abundance of thousands of proteins in response to this compound treatment. nih.govelixir-europe.org This can validate the findings from transcriptomics and also uncover post-transcriptional regulatory mechanisms. For instance, proteomics can identify changes in the levels of enzymes involved in lipid metabolism or cellular signaling proteins. nih.gov

Metabolomics: By analyzing the global profile of small-molecule metabolites, metabolomics can provide a direct readout of the functional consequences of this compound's activity. pathbank.orgmdpi.com This could reveal unexpected shifts in metabolic pathways and identify novel biomarkers to monitor the compound's effects in preclinical and clinical settings.

The integration of these omics datasets will be crucial for constructing comprehensive models of this compound's mechanism of action and for identifying novel therapeutic hypotheses.

Contribution of this compound Studies to Fundamental Understanding of Biological Processes and Pharmacological Selectivity

The study of this compound and other thyromimetics has already contributed significantly to our understanding of the distinct roles of thyroid hormone receptor isoforms. nih.govnih.gov Future research in this area can further refine our knowledge of pharmacological selectivity and its importance in drug design.

By systematically modifying the structure of this compound and correlating these changes with its binding affinity, activation of different THR isoforms, and downstream physiological effects, researchers can build a detailed structure-activity relationship (SAR) map. This knowledge is invaluable for the rational design of next-generation thyromimetics with improved efficacy and safety profiles.

Moreover, a deeper understanding of the pharmacological selectivity of this compound can provide broader insights into the principles of targeted therapy. The challenges and successes in developing tissue- and receptor-selective thyromimetics offer important lessons for other therapeutic areas where minimizing off-target effects is critical. The relative therapeutic index of this compound, which has been reported to be significantly higher than that of L-thyroxine and D-thyroxine in animal studies, provides a strong foundation for these investigations. nih.gov

Q & A

Q. How to evaluate the impact of formulation excipients on the dissolution kinetics of this compound?

- Methodological Answer : Use factorial design to test excipient ratios (e.g., disintegrants, viscosity reducers) and measure dissolution rates via USP apparatus. Apply kinetic models (e.g., Higuchi, Korsmeyer-Peppas) to analyze release mechanisms. Validate with in vitro-in vivo correlation (IVIVC) studies .

Data Analysis and Contradiction Management

Q. How should researchers address conflicting toxicity data in preclinical studies of this compound?

- Methodological Answer : Conduct systematic reviews to identify confounding variables (e.g., species-specific metabolism, dosing regimens). Use meta-analysis to aggregate data and apply weight-of-evidence approaches. Validate findings with in silico toxicity prediction tools (e.g., QSAR models) .

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound efficacy studies?

- Methodological Answer : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC₅₀ values. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups. For non-linear dynamics, employ mixed-effects modeling to account for inter-subject variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.